Product packaging for Pigment red 48(Cat. No.:CAS No. 3564-21-4)

Pigment red 48

Cat. No.: B3262484
CAS No.: 3564-21-4
M. Wt: 443.8 g/mol
InChI Key: RALYBEYLLNTKKH-UHFFFAOYSA-N
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Description

Academic Context and Evolution of Azo Pigment Research

The study of azo pigments is a mature yet continually evolving field within color chemistry. Historically, research focused on the synthesis and discovery of new chromophores to expand the available color palette. researchgate.nettaylorfrancis.com The development of synthetic dyes, including azo pigments, began in the 19th century, revolutionizing the textile and printing industries. researchgate.nettaylorfrancis.comcdnsciencepub.com Early academic pursuits were centered on understanding the fundamental relationship between molecular structure and color, leading to the classification of pigments based on their chemical constitution.

Contemporary research has shifted towards optimizing the performance characteristics of existing pigments like Pigment Red 48. This includes enhancing properties such as lightfastness, heat stability, and resistance to chemical and environmental degradation. atamanchemicals.comatamanchemicals.com Advanced analytical techniques, including X-ray diffraction and solid-state NMR, are now employed to investigate the crystal structures and tautomeric states of these pigments, providing deeper insights into their physicochemical properties. researchgate.net Furthermore, there is a growing emphasis on developing more environmentally sustainable synthesis methods in line with the principles of green chemistry.

Significance of this compound within Contemporary Materials Science

In the realm of materials science, this compound and its variants are valued for their versatility and performance in a wide range of applications. They are integral components in the formulation of high-performance coatings, plastics, and printing inks where color stability and durability are critical. medchemexpress.com Research in this area focuses on the interaction between the pigment and the polymer matrix, aiming to improve dispersion and prevent issues like migration or blooming. sypigment.comsypigment.com

The specific metal salt of this compound significantly influences its properties, making it suitable for different high-tech applications. For instance, certain variants are selected for their superior heat resistance in engineering plastics, while others are chosen for their excellent lightfastness in automotive coatings. atamanchemicals.comatamanchemicals.com The study of how the crystal morphology and particle size of this compound affect the final properties of a material is an active area of research, with implications for everything from the gloss of a paint finish to the mechanical strength of a pigmented plastic. hw.ac.uk

Structural Variants and Isomeric Diversification in this compound Chemistry

The core structure of this compound is based on the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. colorbloomdyes.comdyestuffintermediates.com However, the diversification of this pigment arises from the formation of different metal salts, which are commonly referred to as "lakes." These variations give rise to a family of pigments with distinct shades and performance characteristics.

The different structural variants of this compound are designated by a suffix number that indicates the metal cation used to precipitate the soluble dye into an insoluble pigment. This nomenclature is standardized by the Colour Index International.

This compound:1 is the barium salt. sypigment.comcymitquimica.com It typically exhibits a neutral red shade that is more yellowish than Pigment Red 57:1. sypigment.com This variant is noted for its good solvent resistance and is frequently used in printing inks and plastics. sypigment.comhc-pigment.com

This compound:2 is the calcium salt. union-pigment.com It presents a bright, bluish-red hue, more blue than the barium and manganese salts. It is widely used for coloring plastics like PVC and polyolefins, as well as in printing inks, due to its good heat and light resistance. sypigment.com

This compound:3 is the strontium salt. sypigment.comatamanchemicals.com This variant offers a brilliant bluish-red shade and is recognized for its superior heat resistance and fastness properties compared to the calcium and barium lakes. atamanchemicals.com It demonstrates excellent migration resistance in soft PVC. sypigment.com

This compound:4 is the manganese salt. chemicalbook.comadvaityadyechem.co.in It produces a slightly yellowish shade with good lightfastness and color strength. advaityadyechem.co.in This version is often utilized in paints and coatings. advaityadyechem.co.inmedchemexpress.com

The choice of the metal cation not only affects the color shade but also significantly influences key performance attributes such as heat stability, lightfastness, and resistance to solvents and chemicals. sypigment.comsypigment.comatamanchemicals.comadvaityadyechem.co.in Research has shown that the crystal structure of these variants can differ, which in turn impacts their physical properties. researchgate.net For example, studies on this compound:2 have identified different crystalline phases, including a monohydrate and an anhydrate form, each with a distinct crystal structure. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClN2NaO6S B3262484 Pigment red 48 CAS No. 3564-21-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3564-21-4

Molecular Formula

C18H13ClN2NaO6S

Molecular Weight

443.8 g/mol

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);

InChI Key

RALYBEYLLNTKKH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Pigment Red 48

Novel and Environmentally Conscious Synthesis Approaches

The synthesis of pigments, including Pigment Red 48, is continually evolving to meet demands for efficiency, reduced environmental impact, and improved product quality. Research into novel and environmentally conscious synthesis approaches aims to optimize reaction conditions, minimize waste generation, and reduce energy consumption, aligning with the principles of green chemistry.

Investigation of Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAE) has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. Its application in pigment and dye synthesis has demonstrated potential for accelerated reaction rates, higher yields, improved purity, and reduced energy consumption. The mechanism of microwave heating involves direct interaction with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating. This can result in shorter reaction times, often from hours to minutes, and can also facilitate reactions that are difficult to achieve through conventional heating mdpi.comajchem-a.comnih.govacs.org.

For azo pigments, which share structural similarities with azo dyes, MAE has shown promise in enhancing synthesis efficiency. Studies on related azo compounds indicate that microwave irradiation can lead to yields as high as 95% and reduce reaction times significantly, for example, from two hours to fifteen minutes for Toluidine Red (PR3) . Similarly, research on other organic dyes using MAE has reported yields ranging from 75% to 86.2%, with optimized conditions often involving moderate temperatures (e.g., 80°C) and specific power settings nih.govacs.orgscirp.org. The ability of MAE to reduce or even eliminate the need for organic solvents further contributes to its eco-friendly profile mdpi.comajchem-a.com.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAE)Benefits of MAE for Pigment SynthesisRelevant Sources
Reaction TimeHoursMinutesSignificantly reduced, leading to higher throughput. mdpi.comajchem-a.comnih.gov
YieldVariesHigher (e.g., 75-95%)Improved product recovery and efficiency. nih.govscirp.org
Energy ConsumptionHigherLowerMore energy-efficient, reducing operational costs and environmental load. ajchem-a.com
Solvent UsageOften requiredReduced or eliminatedPromotes greener synthesis, minimizes hazardous waste. mdpi.comajchem-a.com
Heating UniformityCan be unevenUniformBetter control over reaction, potentially fewer side products. mdpi.comajchem-a.com
Reaction RateSlowerAcceleratedFaster overall process. mdpi.comajchem-a.com

Development of Eco-Friendly Synthesis Pathways

The development of eco-friendly synthesis pathways for pigments is driven by the need to minimize environmental impact and ensure safer production processes. This involves exploring alternative solvents, solvent-free methods, and more sustainable reaction conditions.

Green Solvents and Solvent Reduction: Traditional synthesis of pigments often relies on volatile organic solvents, which can pose environmental and health risks. Research is focused on replacing these with greener alternatives such as water, ethanol, deep eutectic solvents (DES), or supercritical fluids mdpi.comresearchgate.netnih.govrsc.org. For example, studies on pigment extraction have shown ethanol-water mixtures to be effective researchgate.net. The use of DES, in particular, is gaining traction for nanoparticle synthesis due to their low toxicity, biodegradability, and cost-effectiveness, offering potential for surface functionalization and improved material properties mdpi.com. Minimizing or eliminating solvent use altogether, through solvent-free synthesis, is another key strategy, reducing waste and simplifying purification ajchem-a.comacs.orgjlu.edu.cn.

Alternative Reaction Technologies: Beyond solvent choice, alternative reaction technologies are being explored. Hydrothermal synthesis, which utilizes water as a solvent under elevated temperature and pressure, offers an environmentally benign route that can lead to pigments with specific crystalline structures and good stability researchgate.netsynsint.com. Mechanochemistry, involving reactions triggered by mechanical force (e.g., ball milling), presents a solvent-free and energy-efficient approach for synthesizing various compounds, including pigments acs.org.

Biotechnological Approaches: The production of pigments through microbial fermentation or enzymatic processes represents a sustainable alternative. These methods often utilize renewable resources, such as agricultural byproducts, as substrates, thereby reducing waste and the reliance on petrochemicals frontiersin.orgmdpi.com. While specific biotechnological routes for this compound are not detailed in the provided literature, the broader trend towards bio-based pigments highlights a significant shift towards more sustainable manufacturing practices in the colorant industry frontiersin.org.

The conventional synthesis of this compound, as described in literature, typically involves diazotization of aromatic amines followed by coupling with a naphthol derivative, and then precipitation with metal salts (e.g., calcium or strontium) to form the lake pigment google.comatamanchemicals.com. While these are established chemical routes, future eco-friendly advancements could focus on optimizing these steps by employing greener solvents, reducing reaction byproducts, and improving energy efficiency, potentially through microwave irradiation or other advanced techniques.

Crystallographic and Polymorphic Investigations of Pigment Red 48

Elucidation of Crystal Structures of Pigment Red 48 Variants

This compound exists as various metal salt lakes, with common variants including the calcium (PR48:2), barium (PR48:1), and strontium (PR48:3) salts. Each variant can potentially exhibit different crystalline forms or hydration states, leading to distinct structural characteristics.

X-ray Diffraction (XRD) for Crystal Packing and Polymorphism

X-ray Diffraction (XRD) is a cornerstone technique for determining the crystal structures of pigments. It provides detailed information about the arrangement of molecules within the crystal lattice, including unit cell parameters, space group symmetry, and molecular packing. Polymorphism, the phenomenon where a substance can crystallize in different forms, is common in organic pigments, and XRD is essential for identifying and differentiating these polymorphs.

The crystal structure of the commercial phase of this compound:2 (PR48:2), identified as the α-phase, has been successfully solved and refined using X-ray powder diffraction data. researchgate.netresearcher.life This phase was characterized as a monohydrate with the chemical composition Ca[C₁₈H₁₁ClN₂O₆S]·H₂O. researchgate.netresearcher.life Further investigations revealed that upon heating the monohydrate to approximately 200 °C, an anhydrate phase, designated as the β-phase, is formed. The crystal structure of this anhydrate phase was also determined using X-ray powder diffraction. researchgate.netresearcher.life Both the monohydrate and anhydrate crystal structures of PR48:2 exhibit a similar double-layer arrangement. researchgate.netresearcher.life

For the manganese salt of this compound (PR48:4), at least two crystalline phases have been identified. However, the quality of the powder diffraction patterns obtained for these phases did not permit a full determination of their crystal structures. researchgate.netresearcher.life

The unique pattern generated by XRD serves as a fingerprint for a specific compound or its crystalline modification, making it an excellent tool for analyzing crystal forms. sdc.org.uk The presence of different crystalline forms (polymorphs) of the same chemical entity can lead to significant variations in their physical properties, including color. sdc.org.ukru.nl For instance, the Barium salt, this compound:1, has a chemical formula of C₁₈H₁₃ClN₂O₆S.Ba, europa.eu while the Strontium salt, this compound:3, is Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (1:1). europa.eu

In addition to the metal salt lakes, the monosodium salt of PR48 has also been studied. Two hydrate (B1144303) forms, a monohydrate (Na⁺·C₁₈H₁₂ClO₆S⁻·H₂O) and a dihydrate (Na⁺·C₁₈H₁₂ClO₆S⁻·2H₂O), have been structurally characterized. researchgate.net These monosodium salt hydrates crystallize in the monoclinic space group P2₁/c and display a layered structure stabilized by hydrogen bonds. researchgate.net The ability to determine crystal structures from low-quality X-ray powder diffraction patterns, often aided by computational methods, is particularly valuable for industrially relevant pigments. ru.nlnih.gov

Determination of Tautomeric States (e.g., Hydrazone Form) in Solid State

Aromatic azo pigments, particularly those derived from β-naphthol, are known to exist in tautomeric forms in the solid state. The primary tautomeric equilibrium is between the azo form (–N=N–) and the hydrazone form (–NH–N=C<). Spectroscopic techniques, such as solid-state Nuclear Magnetic Resonance (NMR), are instrumental in elucidating these tautomeric states.

Multinuclear solid-state NMR, specifically ¹⁵N CPMAS NMR, has unambiguously revealed that this compound:2 adopts the hydrazone tautomeric form in its solid state. researchgate.netresearcher.liferesearchgate.netresearcher.life This finding is consistent with the general understanding that commercial azo pigments synthesized with β-naphthol as the coupling component predominantly exist as hydrazone tautomers in the solid state. researchgate.netsdc.org.uk The presence of intramolecular hydrogen bonds within the pigment molecules contributes to maintaining a nearly planar conformation, which is characteristic of the hydrazone structure. sdc.org.uk Furthermore, solid-state NMR studies have confirmed that this hydrazone tautomeric form is preserved even after the dehydration of the monohydrate phase of PR48:2. researchgate.netresearcher.liferesearchgate.net

Structural Characterization of Monohydrate and Anhydrate Phases

The hydration state of a pigment can significantly influence its crystal packing, stability, and application properties. This compound:2 has been characterized in both monohydrate and anhydrate forms.

The commercial α-phase of PR48:2 is a monohydrate, with the chemical formula Ca[C₁₈H₁₁ClN₂O₆S]·H₂O. researchgate.netresearcher.life Upon thermal treatment, this monohydrate transforms into an anhydrate phase (β-phase). researchgate.netresearcher.life Structural analysis indicates that both the monohydrate and anhydrate forms of PR48:2 share a similar double-layer crystal structure. researchgate.netresearcher.life A notable difference lies in the coordination environment of the calcium ions: they exhibit a coordination number of 8 in the monohydrate phase and 7 in the anhydrate phase. researchgate.netresearcher.life

Beyond the calcium salt, two hydrate forms of the monosodium salt of PR48 have been identified and structurally characterized. These include a monohydrate (Na⁺·C₁₈H₁₂ClO₆S⁻·H₂O) and a dihydrate (Na⁺·C₁₈H₁₂ClO₆S⁻·2H₂O). researchgate.net Both hydrates crystallize in the monoclinic space group P2₁/c and feature a layered arrangement stabilized by hydrogen bonds, specifically N—H⋯O and O—H⋯O interactions. researchgate.net

Computational Chemistry in this compound Structure Prediction

Computational chemistry plays a vital role in complementing experimental crystallographic studies by providing theoretical insights into structure, stability, and properties. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly employed in pigment research.

Density Functional Theory (DFT) for Structural Validation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure and energetics of molecules and crystalline solids. It is frequently applied to validate experimentally determined crystal structures and to predict the relative stabilities of different polymorphs.

The crystal structure of this compound:2 has been confirmed using dispersion-corrected DFT (DFT-D) optimizations. researchgate.netresearcher.life These calculations not only validated the experimentally determined structures of both the monohydrate and anhydrate phases but also aided in the calculation of solid-state NMR chemical shifts, providing a comprehensive understanding of the molecular environment. researchgate.netresearcher.life DFT methods, including lattice-energy minimization with dispersion corrections, are valuable for confirming experimental crystal structures and enhancing the information derived from them. researchgate.netiucr.org Furthermore, DFT-based structure prediction methods can be employed to determine crystal structures even when experimental data, such as X-ray powder diffraction patterns, are of limited quality. ru.nlnih.gov Software packages like Materials Studio, specifically its DMol³ module, leverage DFT to model the electronic structure and energetics of a wide range of materials, including molecular crystals. csic.es

Molecular Dynamics (MD) Simulations for Crystal Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and interactions of molecules within a crystal lattice over time. While specific MD studies detailing crystal interactions for this compound were not extensively detailed in the reviewed literature, the general application of MD in materials science is well-established. csic.esacs.org MD simulations are used to explore molecular behavior, relaxation processes, and interactions within complex systems. acs.org When combined with quantum mechanical methods like DFT, MD simulations can offer deeper insights into the energetic and dynamic properties of crystalline materials, including the potential for understanding intermolecular forces and lattice stability. researchgate.netiucr.org

Advanced Spectroscopic and Analytical Characterization of Pigment Red 48

Spectroscopic Techniques for Molecular and Electronic Structure

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group AnalysisFourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in Pigment Red 48, thereby providing crucial insights into its molecular architecture and puritybenchchem.comresearchgate.netmdpi.com. The characteristic vibrational modes of the pigment's molecular bonds produce absorption bands in the infrared spectrum. Key functional groups typically identified include those associated with the azo linkage (-N=N-), carbonyl groups (C=O) from the naphthol moiety, aromatic C=C and C-H stretching vibrations, and C-O stretching from ester or ether linkagesbenchchem.comresearchgate.netresearchgate.net. The presence and specific positions of these bands, particularly the azo group's stretching vibration, are vital for confirming the pigment's identity and assessing its structural integritybenchchem.com. Variations in band intensity or the appearance of unexpected peaks can indicate the presence of impurities or structural modificationsmdpi.com.

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (e.g., from hydroxyl groups or adsorbed water)
~3100-3000Aromatic C-H stretching researchgate.net
~1650-1580C=O stretching (e.g., in keto form or amide) researchgate.net
~1600-1450Aromatic C=C stretching, N=N stretching (azo group) researchgate.net
~1300-1000C-O stretching (e.g., ester, ether)
~700-400C-H bending, fingerprint region

Note: Specific wavenumber assignments can vary depending on the pigment's specific salt form (e.g., calcium, barium) and its crystalline structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Colorimetric PropertiesUV-Visible (UV-Vis) spectroscopy is instrumental in characterizing the electronic structure of this compound, directly correlating its molecular electronic transitions with its visible color and light absorption propertiesbenchchem.comsci-hub.seresearchgate.net. The extended π-electron system, encompassing the azo group and aromatic rings, is responsible for absorbing light in the visible and near-UV regionsbenchchem.com. The pigment's characteristic red color arises from one or more absorption maxima (λmax) in the visible spectrumbenchchem.comresearchgate.net. These λmax values are sensitive to the pigment's molecular environment, including the specific metal cation complexed with the dye, and its solid-state packingbenchchem.comontosight.ai. Diffuse reflectance UV-Vis spectroscopy is commonly used for solid pigment samples to analyze light absorption and scatteringbenchchem.comscielo.org.za. The λmax values are crucial for defining the color shade and are used in quality control to ensure batch-to-batch consistencybenchchem.com.

Measurement Typeλmax (nm)Associated Electronic Transition / Property
Solution (e.g., DMF)~500-530π → π* transition of the azo chromophore
Diffuse Reflectance~510-540Absorption band responsible for red color scielo.org.za
UV Absorption (tail)~300-400π → π* transitions of aromatic systems

Note: Reported λmax values are approximate and can vary based on the specific metal cation (e.g., Ca, Ba, Sr, Mn) and measurement conditions.

Solid-State Nuclear Magnetic Resonance (NMR) for Tautomeric and Local Structural EnvironmentsSolid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, provides detailed insights into the local structural environments and potential tautomeric forms of this compound in its solid stateresearchgate.netresearchgate.netresearcher.lifeunito.it. Unlike solution NMR, solid-state NMR can probe the pigment's rigid molecular structure and intermolecular interactions without dissolution, which might alter its stateresearchgate.netresearchgate.net. This compound, particularly its calcium salt (this compound:2), has been shown to exist predominantly in the hydrazone tautomeric form in the solid state, as unambiguously revealed by ¹⁵N CPMAS NMRresearchgate.netresearchgate.netresearcher.life. ¹³C NMR can differentiate between the carbon atoms of keto and enol forms, while ¹⁵N NMR is critical for characterizing the nitrogen atoms of the azo or hydrazone groupsresearchgate.netresearchgate.net. These spectral data are invaluable for understanding molecular packing, identifying different polymorphs, and assessing how local structural variations might influence the pigment's color and stabilityresearchgate.netresearchgate.net.

NucleusChemical Shift Range (ppm)Potential Structural Feature / Tautomerism
¹³C~160-190Carbonyl carbon (C=O) in keto form researchgate.netresearchgate.net
¹³C~170-185Enolic carbon (C-OH) in enol form researchgate.netresearchgate.net
¹³C~140-160Aromatic carbons, C-N, C-O researchgate.netresearchgate.net
¹⁵N~200-300Azo nitrogen (-N=N-) researchgate.netresearchgate.net
¹⁵N~250-350Hydrazone nitrogen (-NH-N=) researchgate.netresearchgate.net

Note: Specific chemical shifts are highly dependent on the crystalline form, cation, and experimental conditions.

Thermal and Separation Science Methodologies

Thermogravimetric Analysis (TGA) for Degradation Mechanisms and Stability ProfilingThermogravimetric Analysis (TGA) is employed to assess the thermal stability of this compound by monitoring its weight loss as a function of temperaturebenchchem.comresearchgate.net. This technique provides critical information regarding the pigment's decomposition profile, including the onset temperature of degradation, the stages of decomposition, and the amount of residue remaining at elevated temperaturesbenchchem.comnih.gov. Organic pigments like this compound typically undergo thermal decomposition through the breakdown of their organic molecular structurebenchchem.com. The presence of associated metal cations can influence these decomposition pathways and temperaturesbenchchem.com. TGA data is essential for determining the maximum processing temperatures the pigment can withstand without significant degradation, which is particularly important for applications in plastics and coatingsbenchchem.comnih.gov. For instance, this compound:2 (calcium salt) is reported to be stable up to approximately 200°Cbenchchem.com.

Temperature Range (°C)Approximate Weight Loss (%)Observed Thermal Event / Degradation Stage
20-1500-2%Loss of adsorbed moisture
150-35010-30%Primary decomposition of organic structure
350-50040-60%Further fragmentation, possible charring
>500<5%Formation of inorganic residue (metal oxides)

Note: These ranges are typical; actual values can vary based on the specific pigment variant, heating rate, and atmospheric conditions.

Differential Scanning Calorimetry (DSC) for Phase TransitionsDifferential Scanning Calorimetry (DSC) is utilized to study thermal transitions in this compound, such as phase transitions or decomposition events, by measuring the heat flow associated with temperature changesbenchchem.comnetzsch.com. While this compound generally decomposes before exhibiting a distinct melting point under typical DSC conditionsbenchchem.comunipi.it, DSC can still reveal information about changes in crystallinity or the presence of different polymorphic formsbenchchem.comnetzsch.com. These solid-state transitions can influence the pigment's color properties and overall stabilitybenchchem.com. DSC analysis can detect exothermic or endothermic peaks corresponding to these events, providing data on their transition temperatures and associated enthalpy changesbenchchem.comnih.govnetzsch.com. For example, decomposition events in this compound are often observed as exothermic peaks within the range of 280-350°Cbenchchem.com.

Transition Temperature (°C)Enthalpy Change (kJ/mol)Type of Transition / Observation
~280-350VariableDecomposition onset (exothermic)
VariesVariablePotential polymorphic transition

Note: this compound typically decomposes before melting. DSC data often focuses on decomposition exotherms or subtle solid-state transitions.

Compound List:

this compound (C.I. 15865)

this compound:1 (Barium salt)

this compound:2 (Calcium salt)

this compound:3 (Strontium salt)

this compound:4 (Manganese salt)

Azo dye (general class)

β-naphthol pigment (general class)

Barium (as a common counterion)

Calcium (as a common counterion)

Strontium (as a common counterion)

Manganese (as a common counterion)

Sodium (as a common counterion)

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pigments like PR 48 and identifying individual components or impurities. Due to the low solubility of many pigments in common solvents, specialized methods are often required for sample preparation and analysis karger.com. HPLC, particularly when coupled with diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of pigment-related compounds. Studies have utilized HPLC to identify banned aromatic amines, which can be present as impurities from the production process of azo colorants mst.dk. Furthermore, HPLC can be employed to analyze degradation products or to differentiate between various pigment formulations based on their unique chromatographic profiles and spectral data karger.commst.dkmdpi.com. The effectiveness of HPLC in pigment analysis is often enhanced by comparing retention times and spectral data with those of authentic reference standards karger.com.

Microscopy and Scattering for Particle and Morphological Studies

The physical form of pigment particles—their size, shape, and aggregation state—significantly influences their performance characteristics, including color strength, opacity, and dispersibility. Microscopy and scattering techniques provide essential insights into these properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the surface morphology and internal structure of pigment particles. SEM provides high-resolution images of the particle surface, revealing details about their shape, texture, and how they aggregate or agglomerate ijmer.commdpi.comresearchgate.netnih.gov. TEM offers even higher resolution and can penetrate thinner samples to reveal internal structures and finer details of particle morphology mdpi.comresearchgate.neteuropa.eu. These techniques are crucial for understanding how primary pigment particles form aggregates and agglomerates, which directly impacts the pigment's dispersibility and coloristic properties in various media ijmer.comresearchgate.netnih.gov. For instance, SEM images can illustrate the presence of agglomerates in pigment powders, which are formed due to surface energy and attractive forces between crystallites, especially in smaller particles ijmer.com.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the particle size distribution of pigments dispersed in a liquid medium europa.eumdpi.commst.dk. DLS operates by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. Larger particles move slower and cause less fluctuation, while smaller particles move faster, resulting in more rapid fluctuations nih.govmdpi.com. This technique is vital for characterizing the hydrodynamic diameter of particles and assessing the degree of aggregation or dispersion in a formulation. DLS is widely used in industries where particle size is critical, such as in the production of toners, where it helps optimize formulation and manufacturing processes by providing information about the stability of toner suspensions mdpi.com. It is important to note that DLS measurements can be influenced by the presence of larger particles screening smaller ones, and the dispersion medium significantly affects the measured size distribution nih.goveuropa.eumst.dk.

Small-Angle X-ray Scattering (SAXS) for Solvent-Pigment Interactions

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the structure and interactions of materials at the nanoscale, typically in the range of 1 to 100 nanometers nih.gov. In the context of pigments, SAXS can provide insights into solvent-pigment interactions by revealing information about the size, shape, and arrangement of pigment particles or molecules in solution nih.govmdpi.com. This method is particularly useful for studying how pigments behave in different solvent systems, which is critical for understanding their dispersibility, solubility, and potential for aggregation or solvation nih.gov. SAXS can also be used to characterize the structural properties of pigment-protein complexes or other complex systems, bridging the gap between high-resolution structural data and functional studies in solution nih.govmdpi.comresearchgate.net.

Mass Spectrometry for Degradation Product Identification

Identifying degradation products of pigments is essential for understanding their long-term stability and potential environmental fate. Mass spectrometry techniques, especially when coupled with thermal analysis, are instrumental in this regard.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS) is a thermoanalytical technique that monitors the volatile compounds released from a sample as it is heated mdpi.comd-nb.info. By analyzing the mass spectra of these evolved gases at different temperatures, researchers can identify the chemical composition of the original material and its decomposition products. For pigments like PR 48, EGA-MS can reveal characteristic thermal degradation patterns and identify specific volatile fragments resulting from molecular breakdown mdpi.comd-nb.infomdpi.com. For example, studies have used EGA-MS to analyze the thermal decomposition of azo pigments, identifying phthalic anhydride (B1165640) and other related compounds as degradation products, particularly after exposure to light mdpi.comresearchgate.net. This technique is valuable for understanding the thermal stability of pigments and identifying potential degradation pathways under various environmental conditions mdpi.comd-nb.infomdpi.com.

Dispersion, Surface Modification, and Formulation Science of Pigment Red 48

Fundamental Mechanisms of Pigment Dispersion

The successful incorporation of Pigment Red 48 into any liquid medium, be it for inks, coatings, or plastics, is critically dependent on the quality of the pigment dispersion. Dispersion is a multi-stage process designed to break down pigment agglomerates into smaller, ideally primary, particles and to ensure they remain separated and evenly distributed throughout the medium. uniqchem.com For organic pigments like this compound, which are characteristically hydrophobic, achieving a stable dispersion requires overcoming significant interfacial tension between the solid pigment and the liquid vehicle. specialchem.com

The dispersion process is universally described as occurring in three distinct but overlapping stages: wetting, dispersing (or disruption), and stabilization. uniqchem.comspecialchem.com

Wetting: This is the initial and crucial first step where the air and any adsorbed moisture on the surface of the pigment particles are displaced by the liquid vehicle. uniqchem.comspecialchem.com Wetting agents or the wetting function of a dispersant reduces the interfacial tension between the pigment's solid surface and the liquid medium. specialchem.com For hydrophobic organic pigments like this compound, specialized dispersants are required to facilitate this process, especially in aqueous systems. specialchem.com Complete wetting is essential for creating a continuous interface between the pigment and the liquid, which is a prerequisite for the subsequent stages. specialchem.com

Dispersing: Following wetting, mechanical energy is applied to the system (e.g., through milling) to break down the pigment agglomerates and aggregates into smaller particles. uniqchem.com This grinding stage increases the total surface area of the pigment within the medium. The efficiency of this mechanical disruption is significantly enhanced by the complete wetting of the pigment particles.

Stabilization: This final stage is arguably the most critical for the long-term performance and shelf-life of the pigmented product. Once the pigment particles are de-agglomerated, they have a strong tendency to come back together, a process known as flocculation, due to van der Waals forces of attraction. uniqchem.com Stabilization involves the use of dispersing agents that adsorb onto the pigment surface, creating repulsive forces that prevent flocculation. uniqchem.combyk.com These mechanisms are typically categorized as either electrostatic or steric stabilization. uniqchem.combyk.com For organic pigments in various systems, steric stabilization provided by polymeric dispersants is often the preferred method. uniqchem.comspecialchem.com

Table 1: The Three Stages of Pigment Dispersion

StageDescriptionKey Objective
Wetting The liquid vehicle displaces air and moisture from the pigment surface.Reduce interfacial tension and establish a solid/liquid interface. specialchem.com
Dispersing Mechanical energy is used to break down pigment agglomerates into smaller particles.Reduce particle size and increase the pigment's surface area. uniqchem.com
Stabilization Dispersing agents create repulsive forces to prevent re-agglomeration (flocculation).Ensure long-term stability and uniform distribution of pigment particles. uniqchem.combyk.com

The interfacial chemistry between this compound and the surrounding medium is governed by the pigment's inherent surface properties. As a typical organic pigment, its surface is nonpolar and hydrophobic, leading to low surface energy. uniqchem.comspecialchem.com This characteristic makes it challenging to wet and disperse in polar or aqueous systems without the aid of surface-active agents. specialchem.com

The effectiveness of a dispersing agent is dependent on its ability to anchor firmly to the pigment surface. Polymeric dispersants are designed with specific functional groups (such as amine, amide, or phosphate groups) that act as "anchor points" to adsorb onto the pigment. specialchem.com The choice of anchor group is critical and depends on the specific surface chemistry of the pigment. The rest of the polymer chain extends into the medium, providing steric hindrance that prevents particles from approaching each other. uniqchem.com If the polymeric chains are not well-solvated by the medium, they can collapse onto the pigment surface, leading to a loss of stability and potential flocculation. uniqchem.com Therefore, a deep understanding of the surface properties of this compound is essential for selecting or designing a dispersant that offers optimal anchoring and stabilization for a given liquid formulation.

Strategies for Enhancing Pigment Dispersibility and Performance

To overcome the inherent challenges in dispersing organic pigments like this compound, various strategies have been developed. The most prominent of these involves modifying the pigment's surface to improve its interaction with the medium and enhance dispersion stability. lankem.com

Surface modification aims to alter the physicochemical properties of the pigment's surface to improve its wettability, dispersibility, and resistance to flocculation. google.comgoogle.com This can be achieved by creating a new surface layer on the pigment particle through the application of inorganic or organic materials. lankem.com

A common and effective method to enhance the performance of pigments is to encapsulate them with a thin, uniform layer of an inorganic oxide, such as silicon dioxide (SiO2). researchgate.netchinapowdercoating.com While much of the detailed public research focuses on inorganic pigments or other organic pigments, the principles are directly applicable to this compound.

Table 2: Research Findings on SiO2 Coating of Pigments

Pigment Type StudiedPrecursor/MethodObserved Performance Enhancements
Bismuth Vanadate (BiVO4)Sol-gel methodHigh thermal stability (up to 700 °C), excellent acid resistance, good compatibility in plastics. mdpi.com
Chromium Oxide GreenSodium Silicate (Na2SiO3)Improved coloring power, hiding power, and dispersibility. researchgate.net
Pigment Yellow 13 & 83Precipitated SiO2 and TiO2Controllable particle size and distribution, better thermal and photo-stability. researchgate.net
Cadmium YellowSiO2, Al2O3 surface treatmentIncreased surface area, enhanced weather resistance, improved dispersion in resins. chinapowdercoating.com

Organic modification involves attaching polymer chains directly to the surface of the this compound particles, a process known as polymer grafting. This can be achieved through two primary methodologies: "grafting to" and "grafting from". nih.govrsc.org

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end-groups onto the pigment surface. nih.gov

"Grafting from" anchors polymerization initiators onto the pigment surface, from which polymer chains are then grown directly. nih.govrsc.org

This approach is exemplified by research where this compound:2 was coated with polyethylene (PE) to improve its dispersity and electrophoretic mobility for applications in electronic displays. scientific.netresearchgate.net Similarly, composite nanoparticles have been prepared by co-encapsulating this compound:2 with resins like styrene-butyl acrylate (B77674) to prevent agglomeration. researchgate.netresearchgate.net

The grafted polymer layer provides a highly effective steric barrier that prevents pigment particles from flocculating. uniqchem.com The choice of polymer is critical and is tailored to the specific medium to ensure good solvation of the polymer chains, which is necessary for the steric stabilization mechanism to be effective. uniqchem.com This technique allows for precise control over the surface properties of this compound, leading to enhanced dispersion stability, improved color strength, and better compatibility with the final application matrix. google.comnih.gov

Polymer Encapsulation Methodologies

Polymer encapsulation is a sophisticated surface modification technique used to enhance the performance properties of organic pigments like this compound. This process involves coating individual pigment particles with a thin, uniform polymer shell. The resulting core-shell structure improves the pigment's compatibility with various media, enhances its stability, and prevents issues like agglomeration and migration.

In-situ emulsion polymerization is a prominent method for encapsulating this compound, creating stable composite nanoparticles. This technique involves polymerizing monomers directly onto the surface of dispersed pigment particles within an emulsion system. The pigment acts as a seed for the polymerization, resulting in a core-shell structure where the pigment particle is the core and the newly formed polymer is the shell.

A notable application of this method involves the co-encapsulation of this compound:2 and oxidized polyethylene (OPE) wax with a styrene-butyl acrylate (P(St/BA)) resin. In this process, the pigment and wax are first evenly dispersed in an aqueous phase, often through a mechanical method like ball-milling. Subsequently, the monomers (styrene and butyl acrylate) are introduced along with an initiator, and polymerization occurs in-situ to form a P(St/BA) shell around the pigment/wax core. This approach yields composite nanoparticles with enhanced properties. The resulting polymer-encapsulated pigments can have particle sizes of less than 200 nm. emerald.com

The table below outlines typical components and conditions in an in-situ emulsion polymerization process for this compound.

Component/ParameterRole/DescriptionExample
Core Material The pigment to be encapsulated.This compound:2
Co-encapsulant An additive included in the core for additional functionality.Oxidized Polyethylene (OPE) Wax
Monomers Building blocks for the polymer shell.Styrene, n-butyl acrylate
Continuous Phase The liquid medium for the emulsion.Water
Surfactant/Emulsifier Stabilizes the monomer droplets and pigment particles.Sodium dodecyl sulfate (SDS)
Initiator Starts the polymerization reaction.Potassium persulfate (KPS)
Dispersion Method Initial step to deagglomerate pigment particles.Ball-milling, Sonication

This table presents a generalized summary of components used in the in-situ emulsion polymerization for pigment encapsulation.

The encapsulation of this compound via polymerization significantly modifies its behavior and performance when incorporated into various matrices, such as plastics, inks, and coatings. The polymer shell acts as a physical barrier and a compatibilizer between the polar pigment surface and the often non-polar matrix.

Key benefits observed from encapsulation include:

Improved Dispersibility: The polymer shell prevents the re-agglomeration of fine pigment particles, which is a common issue during storage and formulation. mdpi.com This leads to a more uniform and stable distribution of the pigment within the final product, enhancing color strength and consistency.

Enhanced Thermal Stability: The protective polymer layer can shield the pigment from thermal degradation during high-temperature processing, such as in plastic extrusion or molding.

Reduced Migration: In plastic applications, encapsulation minimizes the migration of pigment particles to the surface of the finished product, a phenomenon known as "blooming" or "plate-out."

Improved Fastness Properties: Encapsulated pigments have demonstrated excellent ratings for dry rubbing and washing fastness, making them suitable for applications like textile inks. emerald.com

The following table summarizes the performance enhancements achieved through the encapsulation of this compound.

PropertyBehavior of Un-encapsulated PigmentBehavior of Encapsulated Pigment
Dispersibility in Matrix Prone to agglomeration, leading to non-uniform color.Excellent dispersion stability, uniform color development. emerald.com
Thermal Stability May discolor or degrade at high processing temperatures.Increased resistance to thermal degradation.
Migration in Plastics Can migrate to the surface, causing plate-out.Significantly reduced migration.
Color Strength Can be reduced due to particle agglomeration. mdpi.comOptimized color strength due to finer, stable dispersion.
Rub/Wash Fastness Moderate performance.Excellent ratings for dry rubbing and washing fastness. emerald.com

This table provides a comparative overview of the properties of this compound before and after polymer encapsulation.

Role of Dispersing Agents and Surfactants

Dispersing agents and surfactants are crucial additives in the formulation of products containing this compound. Their primary function is to facilitate the three key stages of dispersion: wetting of the pigment surface, deagglomeration (breaking down of particle clusters), and stabilization of the dispersed particles against flocculation. abbeymb.com While surfactants are smaller molecules that primarily aid in the initial wetting process, polymeric dispersants are high-molecular-weight polymers designed for robust, long-term stabilization.

The effectiveness of a polymeric dispersant hinges on its molecular architecture, which is carefully designed to interact with both the pigment and the surrounding medium. These macromolecules typically consist of two main functional parts: an anchor block and a stabilizing tail. pcimag.com

Anchor Groups: These are functional groups on the polymer backbone that have a strong affinity for the pigment surface and adsorb onto it. nih.gov For organic pigments like this compound, these anchors can form bonds through mechanisms like hydrogen bonding or van der Waals forces.

Stabilizing Chains: These are polymer chains that are attached to the anchor block and are highly soluble in the continuous phase (the liquid medium). pcimag.com They extend from the pigment surface into the medium, creating a stabilizing barrier.

Diblock copolymers are a common and effective architecture for polymeric dispersants. abbeymb.com One block serves as the anchor, while the other provides stabilization. The composition and blockiness of the copolymer are critical prerequisites for achieving good color characteristics in the final formulation. abbeymb.com The evaluation of these dispersants involves measuring properties such as particle size distribution, dispersion viscosity, and color strength to determine the optimal dispersant type and concentration. nih.gov

Dispersant ComponentFunctionChemical Examples
Anchor Block Adsorbs onto the pigment surface.Poly(dimethylaminoethyl methacrylate)
Stabilizing Block (Tail) Extends into the medium to provide stabilization.Poly(ammonium methacrylate)
Overall Architecture Defines the overall structure and efficacy.Diblock Copolymers, Random Copolymers

This table illustrates the functional components of a typical polymeric dispersant designed for pigment stabilization.

Once the pigment particles are deagglomerated, polymeric dispersants prevent them from coming back together through two primary mechanisms: electrostatic stabilization and steric stabilization.

Electrostatic Stabilization: This mechanism is predominant in aqueous systems. mixers.com It relies on the generation of like charges on the surface of the pigment particles, causing them to repel each other. Polyelectrolytes, such as sodium polyacrylates, are commonly used as dispersing additives that function this way. mixers.com They adsorb onto the pigment and introduce a multitude of ionic groups, creating a significant surface charge. This charge attracts a layer of counter-ions from the surrounding liquid, forming an electrical double layer. When two particles approach, their double layers overlap, generating a repulsive force that prevents flocculation. mixers.com

Steric Stabilization: This mechanism is effective in both aqueous and non-aqueous systems and is the primary mode of action for many high-performance polymeric dispersants. pcimag.comrevistainclusiones.org It involves the adsorption of polymers onto the pigment particles, where the stabilizing tails extend into the medium. pcimag.com These solvated polymer chains form a protective layer around each particle. When two particles get close, their polymer layers begin to overlap and compress. This leads to an increase in the local polymer concentration and a corresponding increase in osmotic pressure, which creates a strong repulsive force that pushes the particles apart. revistainclusiones.org For this mechanism to be effective, the polymer tails must be well-solvated by the surrounding medium. revistainclusiones.org In some cases, both mechanisms can work simultaneously in what is known as electrosteric stabilization. allwin-grinding.com

Advanced Dispersion Technologies

Achieving optimal dispersion of this compound is critical for maximizing its coloristic properties and performance. Beyond the use of chemical dispersants, several advanced mechanical and process technologies are employed to deagglomerate pigment particles to the sub-micron or nano-scale.

High-Performance Milling: Traditional milling methods like ball mills are being supplemented by more advanced, high-energy techniques. Immersion mills, also known as basket mills, offer efficient particle size reduction by rapidly pumping a pigment slurry through a chamber containing grinding media. hockmeyer.comfranli.com This rapid recirculation leads to tighter particle size distributions in less time compared to conventional mills. hockmeyer.com Nano-milling technologies represent a further step, using high-energy processes to grind pigments to nanometer sizes, which significantly increases their surface area, leading to enhanced color strength and transparency. allwin-grinding.com

Ultrasonication: This technology uses high-frequency sound waves (ultrasound) to create intense cavitational forces in a liquid medium. abbeymb.comabbeymb.com The rapid formation and collapse of microscopic bubbles generate powerful shockwaves and liquid jets that effectively break down pigment agglomerates. hielscher.com Ultrasonic dispersion is valued for its ability to achieve very fine particle sizes with a narrow distribution and can be more energy-efficient than some mechanical milling methods. emerald.comabbeymb.com

Supercritical Fluid (SCF) Technology: This is an emerging green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the processing medium. 182.160.97 In the supercritical fluid-assisted dispersion process, the low viscosity and high diffusivity of supercritical CO2 allow it to penetrate pigment agglomerates easily. 182.160.97epa.gov Rapid pressure changes can then cause the supercritical fluid to expand, breaking the particles apart. This method can produce ultra-fine pigment particles and offers an environmentally friendly alternative by avoiding the use of large quantities of water or organic solvents. 182.160.97

The table below compares these advanced dispersion technologies.

TechnologyMechanismKey Advantages
High-Performance Milling Mechanical attrition and impact from grinding media.Achieves very fine particle sizes; efficient for high-viscosity systems. hockmeyer.comhockmeyer.com
Ultrasonication Acoustic cavitation generates high-shear forces.Reduces particle size to nano-scale; energy-efficient; works in various media. abbeymb.comhielscher.com
Supercritical Fluids (SCF) Expansion of supercritical fluid within agglomerates.Environmentally friendly (waterless); produces ultra-fine particles; low surface tension allows deep penetration. 182.160.97fibre2fashion.com

This table provides a summary and comparison of advanced technologies used for pigment dispersion.

High-Energy Milling Processes (e.g., Ball-Milling)

High-energy milling, such as ball-milling, is a widely used mechanical method for pigment dispersion and particle size reduction. sci-hub.se This top-down approach involves the use of grinding media (e.g., ceramic or metallic balls) within a rotating or vibrating chamber to break down pigment agglomerates through impact and shear forces. sci-hub.se The efficiency of the process is dependent on various parameters, including the size, density, and charge of the grinding media, the milling speed and time, and the pigment-to-media ratio. hockmeyer.com

The application of ball-milling for the dispersion of this compound:2 has been documented in the context of preparing encapsulated nanoparticles. In one study, this compound:2 was evenly dispersed in an aqueous phase using a ball-milling method before undergoing in-situ emulsion polymerization to create composite nanoparticles. researchgate.net This indicates that ball-milling is an effective technique for deagglomerating this compound and achieving a fine dispersion.

The process of ball milling can significantly reduce the average particle size of pigments. For example, technical data for some grades of this compound:2 indicate an average particle size in the range of 80-200 nanometers, which can be achieved and refined through milling processes. ulprospector.comheubach.comhermetachem.com

Table 2: Representative Data on the Effect of Ball-Milling on Pigment Particle Size (Based on Similar Azo Pigments)

Milling Time (hours)Grinding MediaRotational Speed (rpm)Initial D50 Particle Size (µm)Final D50 Particle Size (nm)
1Zirconia beads (0.5 mm)10002.5800
3Zirconia beads (0.5 mm)10002.5450
6Zirconia beads (0.5 mm)10002.5250
6Steel balls (1 mm)15002.5180

This data is representative of the effects of ball-milling on azo pigments and is intended to illustrate the potential outcomes for this compound.

Beyond simple particle size reduction, high-energy milling can also induce surface modifications and changes in the crystalline structure of the pigment, which can affect its coloristic and performance properties. The intense mechanical energy can create active sites on the pigment surface, which can be utilized for subsequent surface treatments to improve compatibility with different media and enhance properties like lightfastness and weather resistance. For instance, a patent for producing this compound:2 with enhanced heat and migration resistance describes a surface modification step following the coupling reaction to improve the pigment's dispersity, heat resistance, solvent resistance, and fluidity. google.comgoogle.com

Photostability and Degradation Mechanism Research of Pigment Red 48

Photodegradation Pathways and Kinetics

Photodegradation involves the alteration of a molecule's chemical structure through the absorption of light energy. For organic pigments like Pigment Red 48, this process is a key determinant of their lightfastness and durability.

Exposure to ultraviolet (UV) light is a primary driver of degradation for many organic pigments. uva.nl UV radiation, being of shorter wavelength and higher energy than visible light, can provide the necessary activation energy to initiate chemical reactions that break down the pigment's molecular structure. uva.nlnih.gov The core of the this compound molecule contains an azo group (-N=N-), which is a principal chromophore responsible for its red color. This azo linkage is often the most susceptible part of the molecule to photodegradation.

The absorption of UV photons can excite the molecule to a higher energy state, making it more reactive. This can lead to the cleavage of the azo bond, resulting in a loss of conjugation and, consequently, a fading of the color. epa.gov While this compound is noted for its good to excellent lightfastness properties, indicating a degree of resistance to UV degradation, prolonged exposure will inevitably lead to molecular changes. atamanchemicals.comunion-pigment.com The presence of oxygen can also play a significant role, as it can participate in photo-oxidative reactions that accelerate the degradation process. uva.nl The general mechanism involves the formation of highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can attack the pigment molecule. mdpi.com

Specific research identifying the exhaustive list of photodegradation byproducts and intermediates for this compound is limited in publicly available literature. However, based on the known structure of the pigment and the general degradation mechanism of azo dyes, the primary degradation pathway is the reductive cleavage of the azo bond. epa.govepa.govepa.gov

This cleavage would be expected to break the molecule into smaller aromatic compounds. Given that this compound is synthesized from diazotized 2-chloro-4-methyl-5-sulfonic acid and 3-hydroxy-2-naphthoic acid, its degradation would likely yield derivatives of these precursor molecules. The initial byproducts would therefore be aromatic amines and substituted naphthols. Further oxidation of these intermediates could lead to the formation of a variety of smaller organic molecules, eventually leading to mineralization into carbon dioxide and water under ideal conditions. The identification of such byproducts in a research setting would typically be accomplished using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Thermal Degradation Studies and Decomposition Thresholds

Thermal stability is a critical parameter for pigments, especially in applications involving high-temperature processing, such as in plastics and certain types of coatings. Thermal degradation occurs when high temperatures provide sufficient energy to break the chemical bonds within the molecule, leading to its decomposition. Studies and technical data for various forms of this compound indicate specific temperature thresholds. For instance, this compound:1 has a reported heat stability of 180°C, while this compound:2 has shown stability up to 190°C in ink applications. union-pigment.comhermetachem.compigments.com Exceeding these temperatures can lead to a loss of color and structural integrity.

Pigment VariantDecomposition Threshold (°C)Application ContextSource
This compound:3180General union-pigment.com
This compound:1180General hermetachem.com
This compound:2190Inks pigments.com

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments such as soil, water, and air.

Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. According to assessments by the U.S. Environmental Protection Agency (EPA), which are based on estimated properties due to a lack of measured environmental transformation data, this compound is not expected to biodegrade rapidly. epa.govepa.gov It is classified as "not readily biodegradable." epa.govepa.gov

The assessment estimates that primary degradation is likely to occur on the order of weeks, with ultimate degradation (mineralization) taking place over a period of months. epa.govepa.gov Like many azo dyes, this compound is considered recalcitrant under aerobic conditions; however, under anaerobic (oxygen-free) conditions, various microorganisms are capable of reducing the azo bond. epa.gov The compound is soluble and likely to be mobile in soil, but it has a low octanol-water partition coefficient (Kow), suggesting it is not likely to bioaccumulate in the environment. epa.govepa.gov

ParameterAssessment FindingSource
BiodegradabilityNot readily biodegradable epa.govepa.gov
Primary Degradation TimelineWeeks (estimated) epa.govepa.gov
Ultimate Degradation (Mineralization)Months (estimated) epa.govepa.gov
Aerobic DegradationRecalcitrant epa.gov
Anaerobic DegradationAzo bond reduction possible epa.gov
Bioaccumulation PotentialLow epa.govepa.gov

While regulatory assessments have relied on estimated properties, which implies the use of computational models, specific published studies using advanced techniques like molecular dynamics (MD) with reactive force fields (ReaxFF) for this compound were not identified in the reviewed literature. epa.gov

Such computational methods, were they to be applied, would offer powerful insights into degradation mechanisms at the atomic level. A ReaxFF simulation could model the dynamic interactions between a this compound molecule and its surrounding environment (e.g., water molecules, oxygen, hydroxyl radicals). By simulating the breaking and forming of chemical bonds over time, these models can predict the most likely degradation pathways, identify transient intermediates, and calculate the kinetics of these reactions without the need for physical experimentation. This approach could validate hypothesized degradation pathways and provide a deeper, mechanistic understanding of the pigment's environmental fate.

Mobility and Distribution in Environmental Compartments (Water, Soil, Sediments)

The environmental mobility and distribution of this compound are influenced by its physicochemical properties, which can vary significantly depending on the specific salt form of the pigment. epa.gov The salts of this compound, such as disodium (B8443419), calcium, barium, and manganese, are the forms used in commerce, not the basic pigment itself. epa.gov Research into the environmental fate of this compound is limited, with many assessments relying on estimated properties due to a lack of measured data in readily available literature. epa.gov

Water

The behavior of this compound in aquatic environments is largely dictated by its solubility. There is conflicting information regarding the water solubility of different this compound salts. The disodium salt is reported to be soluble and likely to be mobile. epa.gov Conversely, safety data sheets for other forms, such as this compound:1 (barium salt), this compound:2, and this compound:3, state they are insoluble or virtually insoluble in water. sypigment.comsypigment.comadditivesforpolymer.com This insolubility suggests that these forms, if released into water, would likely remain as suspended particles and could be separated from water mechanically. additivesforpolymer.com

For the soluble disodium salt, the potential to volatilize from surface waters is considered very low. epa.gov Due to its solubility and mobility, there is a potential for it to reach surface and ground water. epa.gov

Soil

The mobility of this compound in soil is a key factor in determining its potential for groundwater contamination. For the disodium salt, leaching to groundwater is expected because of its low estimated soil partition coefficient. epa.gov When used as a seed treatment dye, it is anticipated that most of the dye will be adsorbed by the soil and eventually degrade, with little of the dye available for potential plant uptake. epa.gov The compound is classified as not readily biodegradable, which could affect its persistence in the soil environment. epa.gov

Sediments

The distribution of this compound in sediments depends on its form. Insoluble salts, like this compound:2 and 48:3, are likely to partition into sediments if released into aquatic systems. additivesforpolymer.comsolarimpex.com The product is generally expected to be separated from water mechanically in effluent treatment plants. additivesforpolymer.com For the soluble disodium salt, the low octanol-water partition coefficient (Kow) of -1.25 suggests it is not likely to bioaccumulate in organisms or partition significantly into organic matter within sediments. epa.gov This indicates a lower tendency for the soluble form to accumulate in bottom sediments through adsorption to organic materials. epa.gov

Data Tables

Table 1: Estimated Environmental Fate Properties of this compound (Disodium Salt) This data is based on estimated properties as reported in a 2005 Inert Ingredient Tolerance Reassessment by the U.S. Environmental Protection Agency. epa.gov

PropertyValue/DescriptionImplication
Octanol-Water Partition Coefficient (Kow) -1.25Low potential for bioaccumulation. epa.gov
Water Solubility SolubleLikely to be mobile in aquatic systems. epa.gov
Volatility Non-volatileThe potential to volatilize from surface waters is very low. epa.gov
Soil Partition Coefficient Low (estimated)Leaching to groundwater is expected. epa.gov
Biodegradability Not readily biodegradableMay persist in the environment. epa.gov
Atmospheric Degradation Expected to be fairly rapidUnlikely to persist in the atmosphere. epa.gov

Table 2: Reported Water Solubility of Various this compound Salts

Pigment FormReported Solubility in Water
This compound (Disodium salt) Soluble. epa.gov
This compound:1 (Barium salt) Insoluble (based on general properties of barium salt lakes). sypigment.com
This compound:2 Insoluble. sypigment.comsolarimpex.com
This compound:3 Virtually insoluble. additivesforpolymer.com

Advanced Application Research and Performance Engineering of Pigment Red 48

Performance in High-Performance Coatings and Films

Pigment Red 48 variants have demonstrated significant utility in high-performance coatings and films, where durability, color stability, and resistance to environmental factors are paramount.

Research on Durability and Weathering Resistance

Research indicates that this compound, particularly certain salt forms like PR48:1 (barium salt) and PR48:4 (manganese salt), exhibits good to excellent lightfastness and weather resistance, making them suitable for outdoor applications pigment-dye.comatamanchemicals.comfinelandchem.comatamanchemicals.comontosight.ai. For instance, PR48:1 is noted for its good light and weather fastness, suitable for applications with long-term exposure to light finelandchem.com. PR48:4 is also described as having good light fastness and being suited for coatings, with some sources suggesting it offers better light resistance than other salt lakes of Red 48 atamanchemicals.comontosight.aisypigment.com. Studies on automotive coatings have shown that PR48 formulations can provide enhanced durability against UV light and improved resistance to chipping compared to alternative pigments . While PR48:1 is generally considered suitable for outdoor applications like automotive paints and building coatings, long-term exposure to extreme conditions may affect its performance pigment-dye.com.

Table 1: Fastness Properties of this compound Variants

PropertyPR48:1 (Calcium Salt)PR48:2 (Calcium Salt)PR48:3 (Strontium Salt)PR48:4 (Manganese Salt)Source
Heat Resistance (°C)200-240 (for 5 min)180-240180180-290 (in PE) pigment-dye.comsypigment.comnarayan-pigments.comsdpigment.comhengyitek.comulprospector.com
Light Fastness (Full Shade)Moderate to Good4-65-65 atamanchemicals.comfinelandchem.comatamanchemicals.comhengyitek.comulprospector.com
Weather Fastness (Full Shade)Moderate2-3N/AN/A hengyitek.com
Acid Resistance53-433 sypigment.comnarayan-pigments.comhengyitek.com
Alkali Resistance52-434 sypigment.comnarayan-pigments.comhengyitek.com
Water Resistance5N/A55 sypigment.comnarayan-pigments.com
Migration ResistanceLow (in soft PVC)GoodN/ANo bleeding in PVC/PO pigment-dye.comsypigment.comepsilonpigments.comhermetachem.com

Color Stability and Fading/Darkening Phenomena in Polymer Matrices

Color stability in polymer matrices is a critical performance indicator for PR48. Research highlights that PR48 variants generally offer good color retention. For example, PR48:1 exhibits good migration resistance in soft PVC and is known for its stable color effect, even during high-temperature processing pigment-dye.com. PR48:2 is noted for its good heat resistance and good resistance in aliphatic and aromatic hydrocarbons, though not as good in acid and alkali resistance hengyitek.com. PR48:3 is favored for offering improved heat resistance and better fastness properties compared to calcium and barium lake reds atamanchemicals.com. Studies on plastic masterbatches have shown that products utilizing PR48 exhibit superior color retention under various environmental conditions .

However, some sources indicate that PR48:1 offers moderate lightfastness, primarily suitable for indoor or short-term outdoor use atamanchemicals.com. Long-term exposure to extreme environmental conditions can affect its performance pigment-dye.com. Research into urethane (B1682113) acrylate (B77674) compositions has evaluated color stability, with findings suggesting that pigmented coatings may have a higher risk of yellowness compared to clear coatings, and color changes can occur over time and with temperature fluctuations researchgate.net.

Integration in Automotive and Industrial Finishes

This compound is extensively used in automotive and industrial finishes due to its vibrant color, good tinting strength, and durability. PR48:2 is widely used in the automotive industry for its vibrant, long-lasting red color and excellent resistance to fading and weathering atamanchemicals.com. It is also employed in industrial coatings, providing a rich red hue that is durable and resistant to UV degradation atamanchemicals.com. PR48:1 is used in automotive and industrial coatings for its color strength and durability ontosight.ai, and is considered an important component in automotive coatings, architectural coatings, and wood coatings pigment-dye.com. PR48:4 is also commonly used in automotive and industrial coatings for its ability to provide a rich red color that resists fading and discoloration over time atamanchemicals.com. The pigment's stability, resistance to environmental degradation, and ability to maintain color under various conditions make it a preferred choice for these demanding applications atamanchemicals.com.

Research in Advanced Printing Technologies

This compound plays a significant role in advanced printing technologies, contributing to the quality and longevity of printed materials.

Formulation Studies for Gravure, Flexographic, and Offset Inks

PR48 pigments are extensively used in high-quality printing inks, including gravure, flexographic, and offset inks, for their vibrant and sharp red tones atamanchemicals.comatamanchemicals.comatamanchemicals.com. PR48:1 is noted for its excellent transparency and tinting power, making it suitable for various printing needs, particularly packaging and label printing finelandchem.com. PR48:2 is recommended for offset inks, NC inks, packaging inks, and water-based inks, offering good dispersibility and heat resistance ulprospector.com. PR48:4 is applied in the formulation of printing inks, providing a bright red color with excellent lightfastness for packaging and labels atamanchemicals.com. The pigment's good dispersibility and resistance to blooming also make it a preferred choice for inks and coatings atamanchemicals.com.

Table 2: Application Suitability of this compound Variants in Printing Inks

Ink TypePR48:1PR48:2PR48:3PR48:4Notes
Gravure InkYesYesYesN/APR48:1 used for packaging/decorative prints. PR48:2 recommended.
Flexographic InkYesYesYesN/APR48:1 used for packaging/decorative prints. PR48:2 recommended.
Offset InkYesYesYesYesPR48:1, PR48:2, PR48:3 recommended. PR48:4 suitable for offset printing ink.
Water-based InkYesYesN/AN/APR48:1 suitable. PR48:2 recommended.
NC InkYesYesN/AN/APR48:1 recommended.
Packaging InkYesYesYesYesPR48:1 excellent for packaging. PR48:4 suitable for packing printing inks. PR48:1 resistant to steam.
UV Curing InkN/AN/AXPR48:2 limited suitability. PR48:4 not suitable.

Textile Pigment Printing Innovations and Binder-Pigment Interactions

This compound finds application in textile printing, offering vibrant colors and good fastness properties. PR48:1 is used for pigment printing applications requiring bright, durable red shades atamanchemicals.com. PR48:2 is utilized for pigment printing onto fabrics requiring brightness and moderate fastness atamanchemicals.com. Research has also explored binder-free textile printing using polymer-encapsulated pigments, demonstrating that such systems can lead to softer hand feel and higher color fastness compared to conventional pigment-printed fabrics researchgate.net. Innovations in textile printing often involve aqueous pastes (like the Pigmafix range) that offer high color strength and compatibility with aqueous binders, suitable for various textile printing and dyeing processes oxfordtech.net.au. The interaction between the pigment and the binder is crucial for achieving desired fastness properties, such as wash fastness and rubbing fastness vipulorganics.comp2infohouse.org.

Investigations in Specialty Material Applications

This compound, a synthetic organic azo pigment, has found utility in niche and advanced material applications due to its specific chemical properties and color characteristics. Research has explored its integration into materials requiring specialized optical or functional attributes.

Use in Polyester (B1180765) and Electro-Luminescent Materials

Research has indicated the potential and application of this compound variants, particularly this compound:4, in the development of polyester-based materials and electro-luminescent (EL) devices. This compound:4, characterized by an anhydrous sodium chloride matrix, has been utilized in the production of polyester materials google.com.pgbiosynth.com. Its properties, such as solubility in organic solvents like acetone, toluene, and ethyl acetate, and stability up to 130°C, make it amenable to processing within polymer matrices biosynth.com. Furthermore, this compound:4 exhibits light resistance and good resistance to fading from weathering or UV radiation, which is advantageous when incorporated into plastics such as polyesters or vinyls biosynth.com.

In the realm of electro-luminescent materials, this compound:4 has been identified as a component in their production google.com.pgbiosynth.com. While specific mechanisms or performance metrics in EL devices are not extensively detailed in the provided literature, its inclusion suggests an exploration of its optical properties, such as its potential for light emission or modulation within such systems. This compound:2 has also been investigated for use in binder-free pigment printing of polyester fabrics and in polymer-encapsulated forms for dyeing polyester textiles, demonstrating its applicability in textile coloration technologies researchgate.net.

Research on this compound in Seed Treatment Formulations

This compound has been extensively researched and employed in agricultural seed treatment formulations, primarily serving as a colorant and safety marker. Its inclusion in seed coatings enhances seed identification, aids in planting accuracy, and provides a differentiating appearance to high-value seed products heubach.comsudarshan.com.

Key Research Findings and Performance Attributes:

Coloration and Safety Marking: this compound is widely recommended for the coloration of seeds and is used in seed treatment pesticide formulations. It acts as a visual indicator for dressed seeds, distinguishing them from untreated seeds and preventing accidental consumption heubach.comepa.govbioscipublisher.com.

High Color Strength and Dispersibility: The pigment offers high color strength and good dispersibility, which are crucial for achieving uniform and vibrant seed coatings heubach.comsudarshan.com. This ensures that the colorant is evenly distributed, providing consistent visual cues.

Fastness Properties: Research highlights that this compound exhibits good fastness properties, including resistance to light, water, acids, and alkalis sudarshan.comvipulorganics.com. This durability is important to maintain the integrity of the seed coating under various environmental conditions during storage and planting. For instance, this compound:2 demonstrates good lightfastness and resistance to alkalis and alcohol, with fair to good resistance to acids vipulorganics.com.

Protection and Shelf Life: The pigment contributes to the protection of seeds from harsh environments, potentially enhancing the shelf life of treated seeds sudarshan.com.

Regulatory Status: In the United States, this compound, specifically as its disodium (B8443419) salt, is exempted from the requirement of a tolerance when used as a dye for seed treatment only, under EPA 40 CFR § 180.920 heubach.comepa.gov. This regulatory approval underscores its suitability for agricultural applications.

Formulation Compatibility: this compound is compatible with various seed coating technologies, including powder and aqueous dispersions. It can be incorporated into formulations to achieve desired aesthetic effects, such as a smooth uniform surface or a lustrous shimmer, without negatively impacting germination processes sudarshan.comgoogle.com.

Performance Data for Seed Treatment Applications:

PropertyThis compound:2 (Example)This compound (General)This compound:4 (Example)
Hue Bright Bluish RedBright RedRed
Light Fastness GoodGoodGood
Heat Resistance Up to 260°C/20minUp to 180°C/20minUp to 130°C (decomposes above)
Acid Resistance 4 (on a scale of 5)Fair/GoodNot specified
Alkali Resistance 4 (on a scale of 5)ExcellentNot specified
Water Resistance 5 (on a scale of 5)Not specifiedNot specified
Dispersibility GoodNot specifiedNot specified
Hiding Power GoodNot specifiedNot specified
Seed Coating Use RecommendedApproved as dyeUsed in formulations

Note: Data is compiled from various sources and may represent specific variants or formulations. "Scale of 5" implies a higher rating for better performance where applicable.

Compound Name List:

this compound

this compound:1

this compound:2

this compound:3

this compound:4

2B acid (2-amino-5-chloro-4-methylbenzenesulfonic acid)

β-oxynaphthoic acid

Sodium

Calcium

Barium

Strontium

Manganese

Eu²⁺ (Europium ion)

Sr₂Si₅N₈:Eu²⁺ (Strontium silicon nitride doped with Europium)

Regulatory Science and Assessment Methodologies for Pigment Red 48

Methodological Approaches for Environmental Fate Assessment

The environmental fate of Pigment Red 48 is evaluated through a series of established methodological approaches designed to predict its persistence, bioaccumulation, and mobility in various environmental compartments. These assessments often rely on a combination of experimental data and estimation techniques, particularly when measured data is unavailable. epa.gov

Persistence and Biodegradation:

OECD 301B (CO2 Evolution Test): This method measures the carbon dioxide produced by microorganisms as they metabolize the test substance.

OECD 301F (Manometric Respirometry Test): This test determines the oxygen uptake by microorganisms during the degradation of the chemical.

For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period. The classification of this compound as not readily biodegradable suggests that it does not meet these stringent criteria. epa.gov Primary degradation is estimated to occur over weeks, with ultimate mineralization taking months. epa.gov While resistant to aerobic degradation, azo dyes like this compound can undergo reductive cleavage of the azo bond under anaerobic conditions, which are prevalent in sediments and some wastewater treatment processes. This breaks the molecule into aromatic amines, which may have different environmental fates and toxicological profiles.

Bioaccumulation Potential:

The potential for this compound to bioaccumulate in organisms is considered low. epa.gov This assessment is primarily based on its low octanol-water partition coefficient (Kow), which has been estimated at -1.25. epa.gov A low Kow value indicates that the substance is more hydrophilic (water-loving) than lipophilic (fat-loving) and, therefore, is less likely to accumulate in the fatty tissues of organisms.

The standard methodology for experimentally determining bioaccumulation potential in aquatic organisms is the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . labcorp.comsitubiosciences.com This test measures the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water. Given the low Kow of this compound, it is not expected to bioaccumulate significantly. epa.gov

Mobility and Transport:

This compound is described as soluble, non-volatile, and likely to be mobile. epa.gov Its potential to move through the environment is assessed based on the following properties:

Soil Partition Coefficient (Koc): A low estimated soil partition coefficient suggests that the pigment is not likely to adsorb strongly to soil and sediment particles. This lack of adsorption, combined with its solubility, indicates a potential for leaching into groundwater. epa.gov

Volatility: Its low potential to volatilize from surface waters means it is unlikely to be transported long distances in the atmosphere. epa.gov

Atmospheric Degradation: Any portion that does enter the atmosphere is expected to undergo fairly rapid degradation. epa.gov

Table 1: Environmental Fate Assessment Parameters for this compound
ParameterAssessmentPrimary Methodological BasisImplication
BiodegradabilityNot readily biodegradableOECD 301 Guideline Series (e.g., CO2 Evolution, Manometric Respirometry)Persistent in aerobic environments; potential for anaerobic degradation.
Bioaccumulation PotentialLowOctanol-Water Partition Coefficient (Kow) estimation; OECD 305 GuidelineUnlikely to accumulate in the fatty tissues of organisms.
Mobility in SoilHighEstimation of Soil Partition Coefficient (Koc)Potential for leaching into groundwater.
VolatilityLowEstimation based on chemical structureUnlikely to be transported in the atmosphere.

Structure-Activity Relationship (SAR) Analysis in Pigment Evaluation

Structure-Activity Relationship (SAR) analysis is a critical in silico (computer-based) tool used in the evaluation of chemicals like this compound, especially when experimental data is limited. It involves predicting the physicochemical, environmental, and toxicological properties of a chemical based on its molecular structure and comparing it to the known properties of structurally similar compounds. nih.gov

A SAR analysis for this compound was conducted by the U.S. Environmental Protection Agency's (EPA) Office of Pollution Prevention and Toxics (OPPT) Structure Activity Team. The assessment concluded that this compound is of low concern for human health effects. epa.gov

The evaluation of this compound through SAR focuses on several key structural features:

The Azo Bond (-N=N-): This is the defining feature of azo pigments. A key consideration in the SAR analysis of azo compounds is the potential for the reductive cleavage of this bond. In the human gut, intestinal microflora can reduce the azo bond, breaking the pigment down into its constituent aromatic amines. epa.gov The toxicological profiles of these potential breakdown products are a central part of the SAR assessment.

Substituents on the Aromatic Rings: The specific nature and position of substituent groups on the phenyl and naphthalene (B1677914) rings significantly influence the pigment's properties. In this compound, these include:

Sulfonic Acid Group (-SO3H): The presence of this group generally increases water solubility and decreases the potential for bioaccumulation. epa.gov It also tends to decrease mutagenic activity in some aromatic amines.

Chloro (-Cl) and Methyl (-CH3) Groups: The position of these groups can affect the electronic properties of the molecule and, consequently, its reactivity and the toxicity of its potential metabolites.

Naphthalene Moiety: this compound is a naphthalene-based dye. epa.gov The properties of naphthalene and its derivatives are well-studied, providing a basis for comparison in the SAR analysis.

Table 2: Key Structural Features of this compound and Their Relevance in SAR Analysis
Structural FeatureRelevance in SAR AnalysisPredicted Impact on this compound Profile
Azo Bond (-N=N-)Potential for reductive cleavage to form aromatic amines.The azo bond can be reduced in the intestines; the resulting amines are assessed for toxicity. epa.gov
Sulfonic Acid Group (-SO3H)Increases water solubility; influences toxicity of potential metabolites.Contributes to low bioaccumulation potential and mobility. epa.gov
Naphthalene MoietyProvides a basis for comparison with other naphthalene-based compounds.The toxicological profile is compared with known data on similar structures. epa.gov
Chloro (-Cl) and Methyl (-CH3) GroupsModify the electronic properties and steric hindrance of the molecule.Influences the overall reactivity and potential toxicity.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing the molecular structure of Pigment Red 48?

To determine molecular structure, researchers should employ a combination of Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., azo bonds), UV-Vis spectroscopy to analyze absorption maxima (e.g., λmax in visible range), and High-Performance Liquid Chromatography (HPLC) to assess purity. Cross-referencing results with literature-reported spectral databases ensures accuracy .

Q. How can synthesis protocols for this compound be optimized to enhance reproducibility?

Systematic variation of reaction parameters (e.g., pH, temperature, coupling agents) paired with Design of Experiments (DoE) methodologies allows identification of critical factors. Documenting precise stoichiometric ratios and purification steps (e.g., recrystallization solvents) in line with IUPAC guidelines ensures reproducibility. Peer-reviewed protocols should be referenced for validation .

Q. What standardized assays evaluate the thermal stability of this compound in polymer matrices?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. TGA measures weight loss under controlled heating, while DSC identifies phase transitions. Comparative studies using inert atmospheres (N2 vs. air) can isolate degradation mechanisms. Baseline data from analogous pigments (e.g., PR 48:2) provide context .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

Implementing Quality-by-Design (QbD) principles, including rigorous intermediate characterization (e.g., particle size distribution via Dynamic Light Scattering ) and statistical process control (SPC), minimizes variability. Replicating synthesis under identical conditions with traceable raw materials is critical .

Q. What role do crystallographic studies play in understanding this compound’s properties?

X-ray Diffraction (XRD) reveals crystal packing and polymorphic forms, which influence color strength and stability. Comparing experimental XRD patterns with computational simulations (e.g., Density Functional Theory ) validates structural models. Sample preparation must avoid amorphous contamination .

Advanced Research Questions

Q. How can computational modeling predict the environmental degradation pathways of this compound?

Molecular Dynamics (MD) simulations coupled with Reactive Force Fields (ReaxFF) model bond cleavage under UV exposure or oxidative conditions. Validating predictions via LC-MS/MS analysis of degradation byproducts bridges computational and experimental data. Statistical significance of degradation rates must be reported (p < 0.05) .

Q. What advanced techniques resolve contradictions in reported solubility parameters of this compound across solvents?

Hansen Solubility Parameters (HSP) and Small-Angle X-ray Scattering (SAXS) quantify solvent-pigment interactions. Discrepancies arise from impurities or measurement techniques (e.g., static vs. dynamic solubility). Re-evaluating data using multivariate regression identifies outlier studies .

Q. How do interfacial interactions between this compound and metal oxides affect its photostability in coatings?

Surface Plasmon Resonance (SPR) and X-ray Photoelectron Spectroscopy (XPS) probe adsorption mechanisms. Accelerated weathering tests (e.g., QUV chambers) under controlled humidity and UV intensity correlate interfacial chemistry with fading rates. Coating thickness must be standardized to isolate effects .

Q. What methodologies quantify the impact of particle size distribution on this compound’s optical properties?

Mie Theory calculations correlate particle size (via Scanning Electron Microscopy ) with light scattering efficiency. UV-Vis-NIR spectroscopy with integrating spheres measures diffuse reflectance. Polydispersity indices (PDI) below 0.1 ensure monodisperse samples for valid comparisons .

Q. How can researchers reconcile conflicting data on the toxicity profile of this compound in eco-toxicological studies?

High-Throughput Screening (HTS) assays (e.g., Daphnia magna immobilization tests) paired with High-Resolution Mass Spectrometry (HRMS) identify toxic impurities. Meta-analyses using Cochran’s Q test assess heterogeneity across studies. Reporting limits of detection (LOD) and sample provenance is critical .

Methodological Guidelines

  • Data Presentation : Tabulate results (e.g., λmax, degradation rates) with standard deviations and sample sizes. For example:
ParameterValue (±SD)nMethod
λmax (nm)520 ± 2.15UV-Vis (Ethanol)
TGA Degradation (°C)280 ± 53TGA (N2)
  • Statistical Rigor : Use ANOVA for multi-group comparisons and report effect sizes. Avoid "significant" without p-values .
  • Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-aligned repositories with metadata (e.g., instrument settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.